8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
BenchChem offers high-quality 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(2-aminophenyl)-2-butyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-10-8-7-9-14(15)21/h7-10H,5-6,11,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOGFBOSZYNIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with purine metabolism enzymes, such as xanthine oxidase and adenylosuccinate lyase. These interactions can affect the synthesis and degradation of purine nucleotides, impacting cellular energy levels and signaling pathways.
Cellular Effects
The effects of 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of histone deacetylase (HDAC) and Bcr-Abl kinase, leading to changes in gene expression and cell proliferation. Additionally, it can impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and downstream effects. For instance, this compound has been shown to inhibit xanthine oxidase, reducing the production of reactive oxygen species (ROS) and uric acid. Additionally, it can bind to HDAC and Bcr-Abl kinase, modulating their activity and influencing gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione vary with different dosages in animal models. At lower doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are important for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is involved in several metabolic pathways, including purine metabolism. It interacts with enzymes such as xanthine oxidase and adenylosuccinate lyase, influencing the synthesis and degradation of purine nucleotides. These interactions can affect metabolic flux and the levels of key metabolites, impacting cellular energy balance and signaling.
Transport and Distribution
The transport and distribution of 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the bioavailability and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
